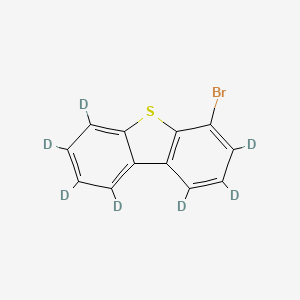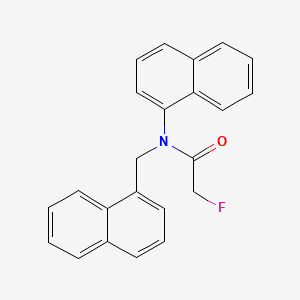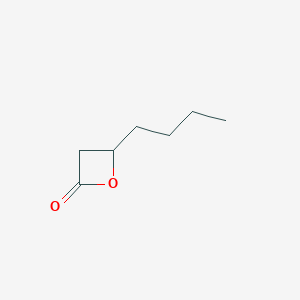
4-Butyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyloxetan-2-one, also known as 2-Oxetanone, 4-butyl, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.169 g/mol . This compound features a four-membered oxetane ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butyloxetan-2-one can be synthesized through various methods, including:
[2+2] Cycloaddition: This method involves the cycloaddition of aldehydes with ketene, forming the oxetane ring.
Intramolecular Substitution: This involves the substitution of 3-bromoalkanoic acids.
Adams Cyclization: This method uses anti- and syn-3-hydroxyalkanoic acids to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Butyloxetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The oxetane ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated oxetanes and other substituted derivatives.
Scientific Research Applications
4-Butyloxetan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Butyloxetan-2-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity allow it to participate in ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether with different reactivity and stability.
Butyrolactone: A four-membered lactone with similar structural features but different chemical properties.
Uniqueness: 4-Butyloxetan-2-one is unique due to its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic compounds. Its ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in various chemical and biological applications .
Properties
CAS No. |
23778-41-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-butyloxetan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-5-7(8)9-6/h6H,2-5H2,1H3 |
InChI Key |
GDNXVYSZGHBVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
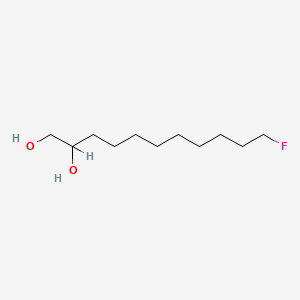
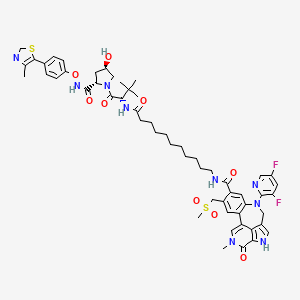
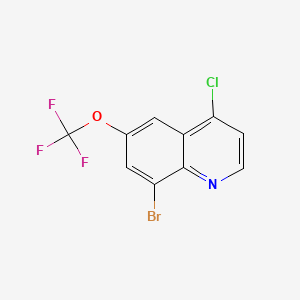
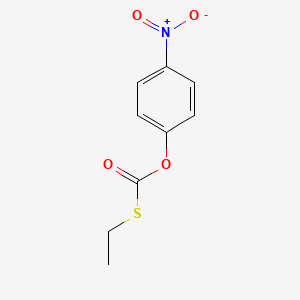
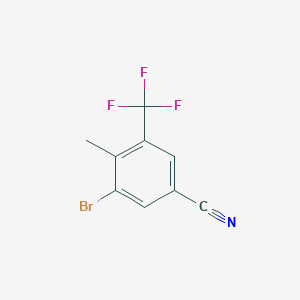

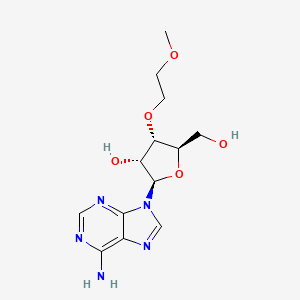
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)


